

Physical and chemical properties of 4-isopropylbenzyl bromide

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Compound of Interest

Compound Name: *4-Isopropylbenzyl bromide*

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An In-depth Technical Guide to 4-Isopropylbenzyl Bromide

Introduction: Strategic Importance in Synthesis

4-Isopropylbenzyl bromide, also known as 1-(bromomethyl)-4-isopropylbenzene, is a substituted aromatic halide that serves as a pivotal intermediate in advanced organic synthesis. Its structure, featuring a reactive benzylic bromide functional group and a sterically influential isopropyl moiety, makes it a versatile building block for introducing the 4-isopropylbenzyl group into a wide range of molecular scaffolds. This guide provides an in-depth analysis of its physicochemical properties, reactivity, synthesis, and handling protocols, tailored for professionals in pharmaceutical research and chemical development. Understanding the nuances of this reagent is critical for its effective and safe utilization in creating complex molecules, from active pharmaceutical ingredients (APIs) to specialized organic materials.

Core Physicochemical & Structural Properties

The utility of any chemical reagent begins with a firm grasp of its fundamental properties. These data govern storage, handling, and reaction conditions.

Property	Value	Source(s)
CAS Number	73789-86-3	[1]
Molecular Formula	C ₁₀ H ₁₃ Br	[1] [2]
Molecular Weight	213.11 g/mol	[1] [2]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	272-273 °C (lit.)	[3] [4]
Density	1.274 g/mL at 25 °C (lit.)	[3] [4]
Refractive Index (n ₂₀ /D)	1.5500 (lit.)	[3] [4]
Purity	Typically ≥97%	[1]

Synthesis Pathway: From Cumene to a Reactive Intermediate

The most logical and industrially scalable synthesis of **4-isopropylbenzyl bromide** originates from cumene (isopropylbenzene). A common and effective laboratory-scale method involves the free-radical bromination of the benzylic position of 4-isopropyltoluene (p-cymene), which itself can be derived from cumene. The Wohl-Ziegler bromination, using N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or light, is a field-proven method.[\[5\]](#)

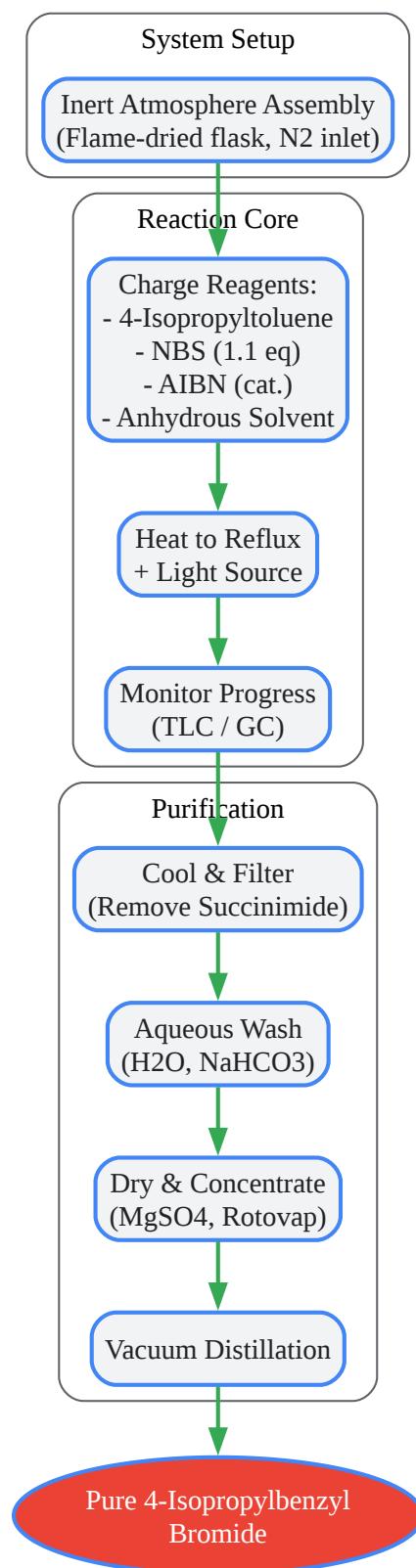
The causality here is clear: the benzylic C-H bond is significantly weaker than other C-H bonds in the molecule, making it selectively susceptible to hydrogen abstraction by a bromine radical. This selectivity is the cornerstone of the synthesis, ensuring bromination occurs at the desired benzylic carbon rather than on the aromatic ring or the isopropyl group.

Experimental Protocol: Wohl-Ziegler Bromination

- System Preparation: A flame-dried, three-neck round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet. The entire system must be inert as moisture can consume the NBS reagent.

- **Reagent Charging:** Charge the flask with 4-isopropyltoluene (1.0 eq.), N-Bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (0.02 eq.) in an anhydrous, non-polar solvent such as carbon tetrachloride (CCl_4) or acetonitrile.[5]
- **Reaction Initiation:** The mixture is heated to reflux (approx. 77°C for CCl_4) under a nitrogen atmosphere. A sunlamp or a standard incandescent lamp can be positioned near the flask to facilitate radical initiation.
- **Monitoring & Completion:** The reaction progress is monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating at the surface. TLC or GC analysis can confirm the disappearance of the starting material.
- **Work-up & Purification:**
 - Cool the reaction mixture to room temperature.
 - Filter off the succinimide byproduct.
 - Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining traces of HBr or NBS.
 - Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure.
 - The crude product is then purified by vacuum distillation to yield pure **4-isopropylbenzyl bromide**.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **4-isopropylbenzyl bromide**.

Chemical Reactivity and Synthetic Utility

The synthetic power of **4-isopropylbenzyl bromide** lies in the reactivity of its carbon-bromine bond. The benzylic position makes it an excellent electrophile for nucleophilic substitution and a precursor for organometallic reagents.

Nucleophilic Substitution Reactions

4-Isopropylbenzyl bromide readily undergoes nucleophilic substitution (S_N1) reactions. The mechanism can proceed via an S_N2 pathway or an S_N1 pathway, the latter being favored due to the resonance stabilization of the resulting benzylic carbocation. This dual reactivity allows for the introduction of a wide variety of functional groups.

- Causality: The stability of the intermediate carbocation (in S_N1) or the transition state (in S_N2) is enhanced by the electron-donating nature of the aromatic ring through resonance. This makes the benzylic bromide significantly more reactive than a typical primary alkyl bromide.

Common Transformations:

- Ether Synthesis (Williamson): Reaction with alkoxides (RO^-) yields ethers.
- Ester Synthesis: Reaction with carboxylate salts ($RCOO^-$) produces esters.
- Nitrile Synthesis: Reaction with cyanide ions (CN^-) forms nitriles, which are valuable precursors for carboxylic acids and amines.
- Amine Synthesis: Reaction with ammonia or amines leads to the corresponding benzylamines.

Grignard Reagent Formation

A cornerstone reaction for C-C bond formation is the preparation of a Grignard reagent.^[6] This transforms the electrophilic benzylic carbon into a potent nucleophile.

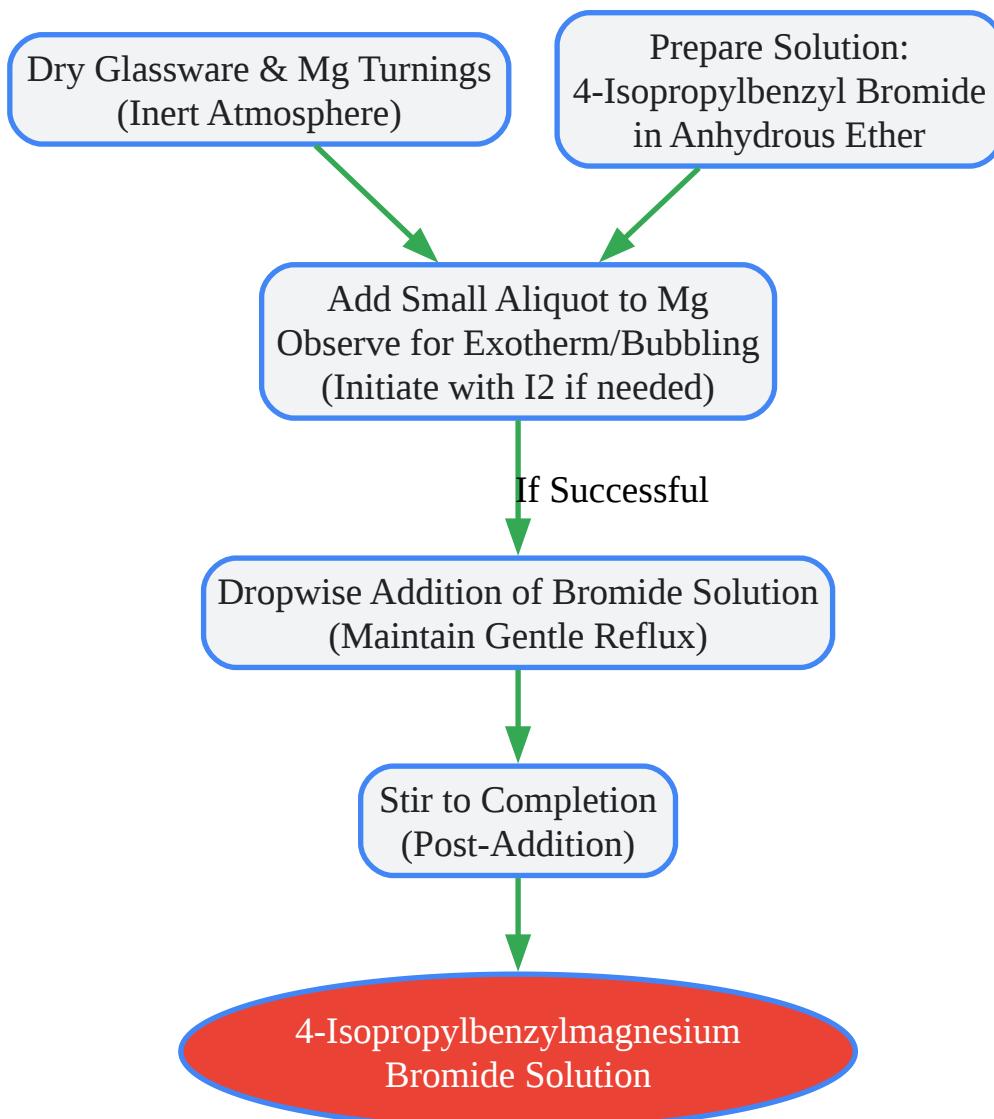
- Causality: The reaction involves the insertion of magnesium metal into the carbon-bromine bond. This process requires an anhydrous ether solvent (like diethyl ether or THF) to stabilize the resulting organomagnesium species. The presence of water or other protic solvents would instantly quench the Grignard reagent, as it is a very strong base.

Protocol: Preparation of 4-Isopropylbenzylmagnesium Bromide

This protocol is a self-validating system; successful initiation is visually confirmed, and failure points (e.g., moisture) result in a clear lack of reaction.

- Glassware Preparation: All glassware (three-neck flask, reflux condenser, dropping funnel) must be rigorously oven-dried or flame-dried to remove all traces of moisture. Assemble the apparatus while hot under a stream of dry nitrogen or argon.
- Reagent Preparation:
 - Place magnesium turnings (1.2 eq.) in the reaction flask.
 - Prepare a solution of **4-isopropylbenzyl bromide** (1.0 eq.) in anhydrous diethyl ether in the dropping funnel.
- Initiation:
 - Add a small portion of the bromide solution to the magnesium turnings. The reaction may need initiation by gentle warming, adding a small crystal of iodine, or crushing the magnesium turnings with a dry stirring rod to expose a fresh metal surface.
 - Successful initiation is marked by the appearance of turbidity, bubble formation at the metal surface, and gentle refluxing of the ether solvent.
- Addition & Reaction: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux. The exothermic nature of the reaction typically sustains the required temperature.
- Completion: After the addition is complete, continue to stir the mixture (with gentle heating if necessary) for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark, cloudy solution is the Grignard reagent, ready for use in subsequent reactions.

Grignard Formation Workflow



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Caption: Protocol for the formation of a Grignard reagent.

Applications in Drug Development & Research

4-Isopropylbenzyl bromide is not just a laboratory curiosity; it is a key building block in synthesizing molecules with significant biological activity. Its primary role is to install the 4-isopropylbenzyl moiety, which can serve as a lipophilic group to enhance membrane permeability or to fit into specific hydrophobic pockets of target proteins. While direct examples in marketed drugs are proprietary, its utility is evident in patent literature and synthetic methodology studies for creating libraries of potential drug candidates. It is a valuable intermediate for pharmaceuticals, agrochemicals, and specialty chemicals.^[7]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. **4-Isopropylbenzyl bromide** is a corrosive and hazardous compound that requires careful handling.

- Hazard Identification: The compound is classified as causing severe skin burns and eye damage (H314).[4] It is a lachrymator, meaning it causes irritation and tearing of the eyes.
- GHS Classification:
 - Pictogram: GHS05 (Corrosion)[4]
 - Signal Word: Danger[4]

Mandatory Handling Protocol

- Engineering Controls: Always handle this substance within a certified chemical fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure no skin is exposed.
 - Respiratory Protection: If there is a risk of exposure above occupational limits, use a suitable respirator with an appropriate filter cartridge (e.g., type ABEK).
- Spill & First Aid:
 - Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The recommended storage temperature is between 2-8°C under an inert gas like argon.[\[1\]](#)
Containers should be tightly sealed to prevent moisture ingress.

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